N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 393.44 g/mol. This compound is classified under the category of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C22H23N3O4/c1-26(18(24)25)22(27)20(23)19(17-10-12-28-15(17)13-9-11-21(19)29-14(13)16(20)22/h10-12,14H,9,15H2,1-8H3,(H,24,25)
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CN=C(C=C3)Cl
These representations highlight the compound's complexity and provide insight into its functional groups and connectivity.
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research into its precise mechanism is ongoing and will likely reveal more about its potential therapeutic applications.
The physical and chemical properties of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide include:
Property | Value |
---|---|
Molecular Formula | C22H23N3O4 |
Molecular Weight | 393.44 g/mol |
Appearance | Solid (specific form may vary) |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has potential applications in scientific research:
Understanding these applications helps guide future research directions and potential therapeutic uses of this compound.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3